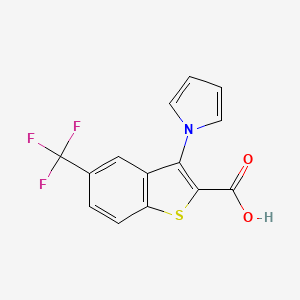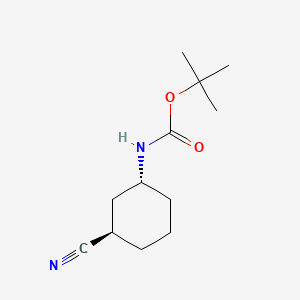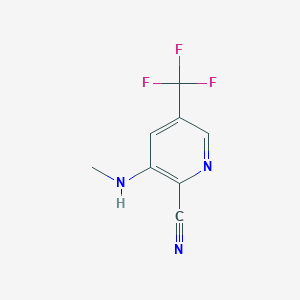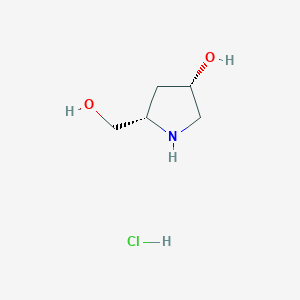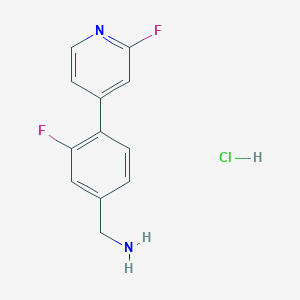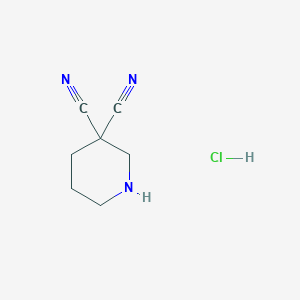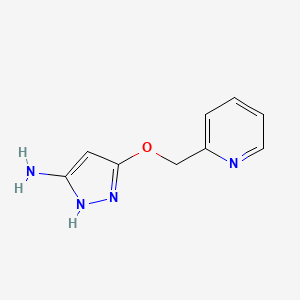![molecular formula C11H14N2OS B1405753 (3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid CAS No. 1451390-45-6](/img/structure/B1405753.png)
(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid
Übersicht
Beschreibung
“(3bS,4aR)-3,4,4-Trimethyl-3b,4,4a,5-tetrahydro-1H-cyclopropa[3,4]cyclopenta[1,2-c]pyrazole-1-carbothioic O-acid” is a chemical compound with the molecular formula C10H7F5N2O2 . It is also known as 1H-Cyclopropa [3,4]cyclopenta [1,2-c]pyrazole-1-acetic acid, 5,5-difluoro-3b,4,4a,5-tetrahydro-3- (trifluoromethyl)-, (3bS,4aR)- .
Molecular Structure Analysis
The molecular structure of this compound is complex, with multiple rings and functional groups. It includes a cyclopropa ring fused with a cyclopenta ring, which is further fused with a pyrazole ring .Physical And Chemical Properties Analysis
This compound has a molecular weight of 282.17 . Its density is predicted to be 1.96±0.1 g/cm3, and its boiling point is predicted to be 325.8±42.0 °C .Wissenschaftliche Forschungsanwendungen
Optically Active Clusters and Complexes
One significant application of this compound is in the formation of optically active clusters and complexes. For instance, Kirin et al. (2002) found that reactions of this compound with triosmium clusters result in the formation of diastereomers with chelate-bridging ligands, which were studied using X-ray analysis to determine their absolute configuration (Kirin et al., 2002). Similarly, Savel’eva et al. (2004) synthesized copper(II) complexes using derivatives of this compound, revealing structural insights through X-ray diffraction (Savel’eva et al., 2004).
Synthesis and Structural Analysis
Further, Kirin et al. (2000) studied the reactions of the compound with terpene derivatives and triosmium clusters, leading to the formation of complexes with coordinated ligands, which were analyzed using X-ray diffraction to establish their absolute configuration (Kirin et al., 2000). Another study by Savel’eva et al. (2003) focused on synthesizing paramagnetic complexes using ethyl derivatives of the compound, revealing insights into their structure and coordination polyhedron (Savel’eva et al., 2003).
Spectroscopic and Nonlinear Optical Properties
Tamer et al. (2015) conducted a combined experimental and theoretical study on a similar molecule, focusing on its crystal packing, hydrogen bond interactions, and nonlinear optical activity, as shown through spectroscopic investigations (Tamer et al., 2015).
Synthesis of Novel Compounds
The synthesis of novel compounds using this or similar molecules has been a key area of research. For example, Gharbi et al. (2005) synthesized new tetracyclic 6H-[1]benzopyrano[3,4-e]pyrazolo[1,5-a]pyrimidin-6-ones using a series of reactions that involved this compound, contributing to the development of new pharmaceuticals (Gharbi et al., 2005).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2S,4R)-3,3,9-trimethyl-7,8-diazatricyclo[4.3.0.02,4]nona-1(6),8-diene-7-carbothioic S-acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2OS/c1-5-8-7(13(12-5)10(14)15)4-6-9(8)11(6,2)3/h6,9H,4H2,1-3H3,(H,14,15)/t6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQQLKYZMMLKYHE-HZGVNTEJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C2=C1C3C(C2)C3(C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C2=C1[C@H]3[C@@H](C2)C3(C)C)C(=O)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-Chlorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405670.png)
![4-{2-[5-(Trifluoromethyl)-1H-pyrazol-1-yl]-1,3-thiazol-4-yl}aniline](/img/structure/B1405673.png)
![N-(2-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405674.png)
